

# semaxanib selectivity profile kinase inhibitors

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## Compound Focus: Semaxinib

CAS No.: 204005-46-9

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## Mechanism of Action and Signaling Pathway

Semaxanib exerts its anti-angiogenic effects by specifically inhibiting VEGFR-2, the primary mediator of vascular endothelial growth factor (VEGF)-induced signaling.

## Key Clinical Trial Evidence and Protocols

Clinical trials for Semaxanib focused on establishing a safe dosing regimen and evaluating its efficacy, often using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) as a pharmacodynamic tool to assess anti-vascular effects [1].

Trial Focus	Dosing Protocol	Key Findings
<b>Phase I Monotherapy</b> [1]	Administered twice weekly by IV infusion at doses of 48, 65, 85, 110, and 145 mg/m <sup>2</sup> .	A dose of <b>145 mg/m<sup>2</sup></b> was recommended for future studies. The drug showed linear pharmacokinetics and was well tolerated, but no reproducible changes in DCE-MRI endpoints were observed.
<b>Phase I Combo with Irinotecan</b> [2]	Semaxanib escalated from 85 to 145 mg/m <sup>2</sup> (twice weekly) with a fixed dose of irinotecan (125	The combination showed <b>signs of clinical activity</b> (2 partial responses, 3 stable disease in 9 evaluable patients) and could be

Trial Focus	Dosing Protocol	Key Findings
	mg/m <sup>2</sup> weekly for 4 weeks, then 2 weeks rest).	administered at full single-agent doses. However, development was still halted.

## Reasons for Discontinuation and Legacy

Despite its promising pre-clinical profile, Semaxanib's development was stopped for several key reasons:

- **Lack of Efficacy:** Phase III trials in advanced colorectal cancer yielded **discouraging results**, failing to demonstrate sufficient clinical benefit [3] [2].
- **Pharmacokinetic Limitations:** Its administration required **twice-weekly intravenous infusions**, which is less ideal than oral dosing for chronic cancer therapy [1] [2].
- **Arrival of Better Alternatives:** The failure of Semaxanib paved the way for the development of next-generation inhibitors. A related compound from the same company, **Sunitinib (SU11248)**, which is an oral, multi-targeted kinase inhibitor, was successfully developed and approved for clinical use [3] [4].

## How Semaxanib Informs Modern Kinase Inhibitor Development

Research on Semaxanib contributed valuable lessons to the field, emphasizing the importance of **oral bioavailability**, **targeting multiple redundant pathways** to overcome resistance, and the need for **robust pharmacodynamic biomarkers** [5] [6] [7]. Modern kinase inhibitor development often focuses on:

- **Oral multi-kinase inhibitors** (e.g., Sunitinib, Pazopanib) that target VEGFR and other pathways like PDGFR and c-Kit [4].
- **Overcoming drug resistance**, a major challenge first encountered with early inhibitors like Semaxanib [5] [7].
- The **Sugen/Hypoxia (SuHx) model** of pulmonary hypertension in rodents, which uses Semaxanib and has become a valuable research tool [3].

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